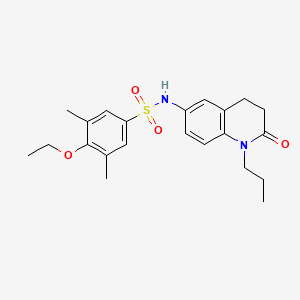

4-ethoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-3,5-dimethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-5-11-24-20-9-8-18(14-17(20)7-10-21(24)25)23-29(26,27)19-12-15(3)22(28-6-2)16(4)13-19/h8-9,12-14,23H,5-7,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVGLPATWNDLLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various biological targets, influencing a range of physiological processes.

Mode of Action

It’s worth noting that similar compounds often interact with their targets through a variety of mechanisms, including direct binding, modulation of enzymatic activity, or alteration of cellular signaling pathways.

Biochemical Pathways

Compounds with similar structures have been known to influence a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

Similar compounds have been known to exert a variety of effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors can include pH, temperature, presence of other molecules, and specific characteristics of the biological environment where the compound is active.

Biological Activity

The compound 4-ethoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a member of the benzenesulfonamide family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings related to the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C19H26N2O3S

- Molecular Weight : 362.49 g/mol

- IUPAC Name : 4-ethoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

This compound features a sulfonamide group attached to a quinoline derivative, which is known for its diverse biological activities.

COX Inhibition

The compound's potential as a cyclooxygenase (COX) inhibitor has been suggested based on related benzenesulfonamide derivatives. COX enzymes play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. Inhibitors of COX are widely used as anti-inflammatory agents. For example:

| Compound | COX Inhibition (%) at 20 μM |

|---|---|

| 4-{(E)-2-(4-Oxo-3-phenyl)-3,4-dihydroquinazolin} | 47.1% |

This table demonstrates that structurally related compounds have shown promising COX inhibitory activity, indicating that further investigation into 4-ethoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide could yield similar results.

Antitumor Activity

Emerging evidence suggests that sulfonamide derivatives may possess antitumor properties. A study evaluating various benzenesulfonamide derivatives indicated that they could induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The specific activity of 4-ethoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide in this context remains to be thoroughly investigated.

Study on Related Compounds

A recent investigation into a series of novel sulfonamide derivatives demonstrated their effectiveness against specific cancer types. The study highlighted:

- Mechanism of Action : The compounds induced apoptosis via mitochondrial pathways.

- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- Results : Significant reduction in cell viability was observed at concentrations ranging from 10 to 50 μM.

These findings underscore the need for similar studies focusing specifically on 4-ethoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzenesulfonamide Core

4-Methoxy Analogue

The compound 4-methoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide () differs solely in the 4-position substituent (methoxy vs. ethoxy). Key comparisons include:

- Metabolic Stability : Methoxy’s smaller size may confer slower hepatic clearance compared to ethoxy, which is more prone to oxidative metabolism.

- Receptor Binding : Ethoxy’s bulkier profile could sterically hinder interactions in tight binding pockets, whereas methoxy’s compactness may improve fit .

Phenylmethanesulfonamide Analogue

The compound N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide () replaces the substituted benzene ring with a phenylmethanesulfonamide group. Differences include:

- Conformational Flexibility : The methylene spacer in phenylmethanesulfonamide may allow greater rotational freedom, affecting binding entropy.

Methodological Insights from Structural and Computational Studies

Crystallography and SHELX Refinement

Crystal structures of related compounds (e.g., ) are refined using SHELX software, which determines precise bond angles and torsion angles critical for understanding conformational stability . For instance, the 2-oxo group in the tetrahydroquinolin moiety adopts a planar conformation, facilitating hydrogen bonding with receptor residues.

Docking Studies with AutoDock Vina

Comparative docking simulations (e.g., using AutoDock Vina) predict that the ethoxy variant’s larger substituent may reduce binding affinity to hydrophobic pockets compared to methoxy or phenyl analogs. However, its enhanced lipophilicity could improve partitioning into lipid-rich environments .

Lumping Strategy in Chemical Modeling

Organic compounds sharing the tetrahydroquinolin-sulfonamide scaffold (e.g., target compound, methoxy analog) are often grouped in computational models due to shared reactivity and physicochemical properties. This lumping simplifies reaction networks in systems biology but may overlook subtle substituent-driven differences in metabolic pathways .

Data Table: Structural and Hypothetical Property Comparison

Q & A

Q. Which enzymatic assays are most suitable for evaluating its inhibitory potency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.